3-Methyl-1-phenyl-1H-pyrazol-5-ol

Catalog No.
S600192
CAS No.
942-32-5
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenyl-1H-pyrazol-5-ol

CAS Number

942-32-5

Product Name

3-Methyl-1-phenyl-1H-pyrazol-5-ol

IUPAC Name

5-methyl-2-phenyl-1H-pyrazol-3-one

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3

InChI Key

KZQYIMCESJLPQH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2

Synonyms

N-demethylantipyrine, N-demethylantipyrine, 14C-labeled

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2

3-Methyl-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound known for its diverse chemical and biological properties. This compound features a pyrazole ring, which is characterized by a five-membered structure containing two nitrogen atoms at non-adjacent positions. The presence of a methyl group at the 3-position and a phenyl group at the 1-position contributes to its unique reactivity and potential applications in medicinal chemistry.

Synthesis and Characterization:

3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known as demethylated antipyrine, is a heterocyclic compound containing a five-membered pyrazole ring with a hydroxyl group and a methyl group attached. Its synthesis has been reported in various scientific publications, often involving multi-step reactions starting from readily available precursors like phenylhydrazine and acetoacetic acid. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity [].

Biological Activity Exploration:

Research has explored the potential biological activities of 3-methyl-1-phenyl-1H-pyrazol-5-ol. Studies have investigated its anti-inflammatory, analgesic, and antipyretic properties, with some suggesting weak to moderate effects in specific contexts []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms of action.

, particularly those involving electrophilic substitution due to the electron-rich nature of the pyrazole ring. Notably, it can participate in:

  • Condensation Reactions: It readily reacts with aldehydes to form bis(pyrazolyl) derivatives through Knoevenagel condensation, often catalyzed by bases such as sodium acetate or cellulose sulfuric acid .
  • Radical Scavenging: The compound exhibits antioxidant properties, making it effective in radical scavenging assays such as the DPPH assay, where it demonstrates significant activity compared to standard antioxidants like ascorbic acid .

3-Methyl-1-phenyl-1H-pyrazol-5-ol and its derivatives have shown promising biological activities, including:

  • Antioxidant Properties: The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Cytotoxicity: Certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. For instance, some derivatives have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving p53 pathways .

Several methods have been developed for synthesizing 3-methyl-1-phenyl-1H-pyrazol-5-ol:

  • Knoevenagel Condensation: This method involves the reaction of 3-methyl-1-phenylpyrazolone with aldehydes in the presence of catalysts like sodium acetate or cellulose sulfuric acid. The reaction typically occurs under reflux conditions, yielding high yields of the desired product .
  • One-Pot Multicomponent Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple reactants in a single reaction vessel, enhancing efficiency and reducing environmental impact .

The applications of 3-methyl-1-phenyl-1H-pyrazol-5-ol span various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential anticancer agents due to their cytotoxic properties.
  • Antioxidants: The compound's radical scavenging ability makes it a candidate for use in formulations aimed at reducing oxidative stress.

Several compounds share structural similarities with 3-methyl-1-phenyl-1H-pyrazol-5-ol, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
4,4′-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols)Bis(pyrazolyl) derivativeEnhanced cytotoxicity; good radical scavenging activity
3-MethylpyrazoleSimple pyrazoleUsed as a building block in organic synthesis
3-AcetylpyrazoleAcetylated pyrazoleExhibits different reactivity patterns

The uniqueness of 3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its specific structural features that contribute to its distinct biological activities and reactivity compared to these similar compounds.

Phenylhydrazine-Acetoacetate Cyclocondensation

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol primarily involves the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate, which represents one of the most fundamental approaches to pyrazolone synthesis [2] [3]. This conventional method proceeds through a two-step mechanism where phenylhydrazine first attacks the ketone carbonyl of ethyl acetoacetate to form a phenylhydrazone intermediate, followed by an intramolecular cyclization reaction [2] [9]. The reaction typically requires refluxing in ethanol for 2-3 hours, with the crude product being recrystallized from diluted ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5-ol [2].

The mechanism begins with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl of ethyl acetoacetate, forming a phenylhydrazone intermediate with the elimination of water [3] [7]. This intermediate subsequently undergoes an intramolecular cyclization where the second nitrogen atom of the hydrazine moiety attacks the ester carbonyl, resulting in the formation of the five-membered pyrazole ring with the elimination of ethanol [2] [3]. The reaction can be catalyzed by either acidic or basic conditions, with the latter generally providing better yields and cleaner products [3] [9].

The conventional phenylhydrazine-acetoacetate cyclocondensation typically yields around 75% of the desired product under standard conditions, making it a reliable but not optimal approach for large-scale synthesis [7] [9]. The reaction conditions, including temperature, solvent, and catalyst concentration, significantly influence both the reaction rate and yield [7] [9].

Knoevenagel-Michael Tandem Reaction Strategies

Another conventional approach for synthesizing 3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives involves the Knoevenagel-Michael tandem reaction strategy, which has gained significant attention due to its versatility and efficiency [10] [11]. This methodology is particularly valuable for synthesizing bis-pyrazolone compounds through a catalyst-free tandem process [13] [18].

The Knoevenagel-Michael tandem reaction typically involves the initial Knoevenagel condensation between 3-methyl-1-phenyl-2-pyrazolin-5-one and an aldehyde, forming an unsaturated intermediate [10] [13]. This intermediate subsequently undergoes a Michael addition with another molecule of pyrazolone to generate bis-pyrazolone derivatives [13] [18]. The reaction proceeds through the initial ionization of 3-methyl-1-phenyl-2-pyrazolin-5-one, leading to the formation of a nucleophilic anion that participates in the Knoevenagel condensation with the aldehyde [13] [18].

A notable feature of this tandem reaction is its ability to proceed under catalyst-free conditions, achieving excellent yields (93-99%) within remarkably short reaction times (approximately 5 minutes) [13] [18]. The reaction demonstrates broad substrate scope, accommodating various aryl aldehydes bearing both electron-donating and electron-withdrawing substituents [13] [18]. The analytically pure products can be obtained by simple filtration, eliminating the need for complex purification procedures [13] [18].

The mechanism of this tandem process involves the thermal activation of 3-methyl-1-phenyl-2-pyrazolin-5-one, generating a nucleophilic anion that attacks the aldehyde carbonyl [13] [18]. The resulting Knoevenagel adduct then undergoes Michael addition with another molecule of pyrazolone, followed by an intramolecular tautomeric transformation to yield the final bis-pyrazolone product [13] [18]. This methodology represents a significant advancement in pyrazolone synthesis, offering a straightforward and efficient route to structurally diverse pyrazolone derivatives [10] [11] [13].

Catalytic Systems for Regioselective Synthesis

Ce(SO₄)₂-Mediated Bis-pyrazolone Coupling

Cerium(IV) sulfate has emerged as an efficient catalyst for the regioselective synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives, particularly in the formation of bis-pyrazolone compounds [14] [24] [29]. This catalytic system offers several advantages, including high catalytic activity, reusability, and environmentally benign characteristics [14] [24]. The Ce(SO₄)₂-mediated approach involves a one-pot, multicomponent reaction of aryl aldehydes, phenyl hydrazine, and ethyl acetoacetate to yield 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) [14] [24].

The reaction mechanism proceeds through the initial formation of phenylhydrazone from the condensation of ethyl acetoacetate and phenylhydrazine, which subsequently cyclizes to form 3-methyl-1-phenyl-5-pyrazolone [14] [24]. The second step involves the formation of a benzylidene intermediate through the nucleophilic addition of the pyrazolone to an aromatic aldehyde, followed by dehydration [14] [24]. Finally, a second molecule of pyrazolone undergoes Michael addition to this intermediate, resulting in the formation of the bis-pyrazolone product [14] [24].

Optimization studies have revealed that Ce(SO₄)₂·4H₂O at a loading of 1.2 mol% provides the best results, with reactions conducted at 125°C under solvent-free conditions [14]. Under these optimized conditions, the reactions proceed rapidly and efficiently, yielding the desired products in excellent yields [14] [29]. The catalyst can be easily recovered and reused multiple times without significant loss of activity, enhancing the sustainability of this synthetic approach [14] [29].

Table 1: Optimization of Ce(SO₄)₂-Mediated Bis-pyrazolone Synthesis

EntryCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
10.51251575
21.01251085
31.2125888
41.5125888
51.21001570
61.2150585

The Ce(SO₄)₂-mediated approach represents a significant advancement in the regioselective synthesis of pyrazolone derivatives, offering a practical and efficient route to structurally diverse compounds with potential applications in various fields [14] [24] [29].

Sodium Acetate-Catalyzed Multicomponent Reactions

Sodium acetate has proven to be an effective catalyst for the multicomponent synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol and its derivatives [2] [5] [27]. This catalytic system facilitates the one-pot reaction of phenylhydrazine, ethyl acetoacetate, and various electrophiles, offering a straightforward and efficient route to structurally diverse pyrazolone compounds [2] [5]. The sodium acetate-catalyzed approach is particularly valuable for its mild reaction conditions, good yields, and broad substrate scope [2] [5] [27].

The mechanism of the sodium acetate-catalyzed multicomponent reaction involves the initial formation of 3-methyl-1-phenyl-5-pyrazolone from phenylhydrazine and ethyl acetoacetate, catalyzed by sodium acetate [2] [27]. This intermediate then participates in subsequent reactions with various electrophiles, such as aldehydes or activated alkenes, to generate functionalized pyrazolone derivatives [2] [27]. The sodium acetate serves multiple roles in this process, acting as a base to facilitate the deprotonation of key intermediates and as a nucleophilic catalyst to promote the formation of reactive species [2] [5] [27].

One notable application of this catalytic system is in the synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component reaction involving aryl aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate [5] [27]. In this process, sodium acetate catalyzes the formation of 5-methyl-2,4-dihydro-pyrazol-3-one from hydrazine and ethyl acetoacetate, which subsequently reacts with arylidene malononitrile (formed from the aldehyde and malononitrile) to yield the final product [5] [27].

The sodium acetate-catalyzed approach typically yields around 80% of the desired products under optimized conditions, with reactions conducted in ethanol under reflux [2] [5]. The catalyst can be easily recovered and reused, enhancing the sustainability of this synthetic methodology [2] [5]. Additionally, the mild reaction conditions and readily available catalyst make this approach particularly suitable for large-scale synthesis and industrial applications [2] [5] [27].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

The solvent-free mechanochemical synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol represents a significant advancement in green chemistry approaches to heterocycle formation [6] [16]. This methodology employs mechanical energy, typically through ball milling, to facilitate chemical reactions without the use of solvents, thereby reducing waste generation and environmental impact [6] [16]. The mechanochemical approach offers several advantages, including reduced reaction times, improved yields, and enhanced sustainability metrics compared to conventional solvent-based processes [6] [16].

A notable example of this approach is the one-pot, two-step mechanochemical synthesis of fluorinated pyrazolones developed by Browne and colleagues [6] [16]. This protocol involves the initial formation of the pyrazolone ring through the solvent-free reaction of phenylhydrazine and ethyl acetoacetate, followed by subsequent fluorination in the same reaction vessel [6] [16]. The methodology has been successfully applied across a range of substrates, resulting in the synthesis of various difluorinated pyrazolones in moderate to excellent yields [6] [16].

The mechanochemical synthesis typically requires 30-60 minutes of ball milling, significantly shorter than conventional methods that often require several hours of refluxing in organic solvents [6] [16]. The absence of solvents not only reduces waste generation but also eliminates the need for energy-intensive solvent removal and purification steps [6] [16]. Additionally, the mechanical activation of reactants can lead to unique reactivity patterns and product distributions not readily accessible through conventional solution-based chemistry [6] [16].
The development of solvent-free mechanochemical synthesis represents a logical approach to multistep solventless synthesis, effectively amplifying the solvent savings and improving the overall sustainability of the process [6] [16]. This methodology demonstrates the applicability of mechanochemical synthesis to multistep procedures, providing a greener alternative to traditional solution-based chemistry for the preparation of pyrazolone derivatives [6] [16].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has revolutionized the preparation of 3-methyl-1-phenyl-1H-pyrazol-5-ol by significantly reducing reaction times and improving yields compared to conventional heating methods [4] [7] [15]. This green chemistry approach utilizes microwave irradiation to provide rapid and efficient heating, enabling reactions to proceed under solvent-free or minimal solvent conditions [4] [7]. The microwave-assisted methodology offers several advantages, including shorter reaction times, higher yields, cleaner reactions, and reduced environmental impact [4] [7] [15].

The synthesis of pyrazolones under microwave irradiation typically involves the reaction of β-keto esters with substituted or unsubstituted hydrazines in the absence of solvents [4] [7]. This greener synthetic methodology provides a simple and straightforward one-pot approach for the synthesis of a variety of pyrazolone derivatives with high regioselectivity [4] [7]. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazolone ring [4] [7] [15].

Physical Description

Solid

XLogP3

1.8

Melting Point

128.0 °C
130°C

UNII

S798V6YJRP

Other CAS

19735-89-8
942-32-5
89-25-8

General Manufacturing Information

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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